molecular formula C18H15ClN2OS B3461663 N-(4-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide

N-(4-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide

Cat. No. B3461663
M. Wt: 342.8 g/mol
InChI Key: DGSAQCYGZPYKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The compound is synthesized through a multi-step process and has been found to have a unique mechanism of action, which makes it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of various enzymes and proteins, including topoisomerase II and NF-κB, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer therapies. However, the use of this compound in lab experiments is also limited by its potential toxicity and the need for further optimization of its pharmacological properties.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide. One area of research is the optimization of its pharmacological properties, including its toxicity, bioavailability, and pharmacokinetics. Another area of research is the development of new anti-cancer therapies based on the mechanism of action of this compound. Finally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use as an anti-cancer agent. Studies have shown that this compound has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-10-14(19)7-8-15(12)21-17(22)11-23-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSAQCYGZPYKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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